2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride
Overview
Description
2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride, also known by its IUPAC name 2-cyclopropyl-1,1,1-trifluoro-2-propanamine, is a chemical compound with the CAS Number: 1354960-98-7 . It is a tertiary amine, and its chemical formula is C5H9F3N.HCl. The compound is a white to off-white crystalline solid.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10F3N.ClH/c1-5(10,4-2-3-4)6(7,8)9;/h4H,2-3,10H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The molecular weight of this compound is 189.61 . It is a solid at room temperature . Unfortunately, other specific physical and chemical properties such as boiling point, density, and solubility were not available in the search results.Scientific Research Applications
1. Catalysis and Synthetic Chemistry
- Copper-catalyzed Chan-Lam cyclopropylation has been developed using potassium cyclopropyl trifluoroborate, providing a strategic approach toward the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives (Derosa et al., 2018).
2. Biocatalysis in Medicinal Chemistry
- Biocatalytic routes have been explored for synthesizing key building blocks for the anti-thrombotic agent ticagrelor, utilizing cyclopropyl amine as a critical component (Hugentobler et al., 2016).
3. Antiviral Drug Development
- Novel tricyclic compounds with unique amine moieties, based on the structure of triperiden, have been synthesized and show promising anti-influenza A virus activity (Oka et al., 2001).
4. Enhancing Drug Delivery
- Tris(2-(2-formylphenoxy)ethyl)amine was synthesized for creating pH- and thermo-responsive chitosan hydrogels, indicating potential in targeted drug delivery and improving drug bioavailability (Karimi et al., 2018).
5. Novel Methodologies in Organic Synthesis
- Dimethylzinc-mediated additions to aldimines have been used for allylic amine and C-cyclopropylalkylamine syntheses, demonstrating new pathways for constructing cyclopropylamine structures (Wipf et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
2-cyclopropyl-1,1,1-trifluoropropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c1-5(10,4-2-3-4)6(7,8)9;/h4H,2-3,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWWTADKBXCZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718591 | |
Record name | 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354960-98-7 | |
Record name | 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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